

# 4-Chloro-5,7-difluoroquinazoline structural information and IUPAC name

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## Compound of Interest

Compound Name: 4-Chloro-5,7-difluoroquinazoline

Cat. No.: B1423735

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An In-Depth Technical Guide to **4-Chloro-5,7-difluoroquinazoline**: A Key Building Block in Modern Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **4-Chloro-5,7-difluoroquinazoline**, a heterocyclic compound of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. The document details its structural information, physicochemical properties, synthesis, and reactivity. Furthermore, it explores the critical role of this molecule as a versatile building block, particularly in the development of targeted cancer therapies such as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. This guide is intended to serve as an authoritative resource, integrating technical data with practical insights to support ongoing and future research endeavors.

## Introduction

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide effective ligands for a range of biological targets.<sup>[1]</sup> Within this class of compounds, **4-Chloro-5,7-difluoroquinazoline** has emerged as a particularly valuable intermediate. Its importance stems from the strategic placement of its functional groups: the reactive chlorine atom at the 4-position and the electron-withdrawing fluorine atoms on the benzene ring. This specific arrangement modulates the electronic properties and reactivity of the molecule, making it an ideal precursor for the synthesis of potent and selective kinase inhibitors.<sup>[2]</sup>

The primary utility of **4-Chloro-5,7-difluoroquinazoline** lies in its role as a key building block for targeted cancer therapies. Specifically, it is a common starting material for the synthesis of irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation and is often dysregulated in various cancers. The chlorine atom at the C-4 position is readily displaced by nucleophiles, allowing for the introduction of various aniline derivatives, which are essential for binding to the ATP-binding site of the EGFR kinase domain.

This guide will provide an in-depth analysis of the structural and chemical properties of **4-Chloro-5,7-difluoroquinazoline**, offer a detailed protocol for its synthesis, and discuss its reactivity and applications, thereby equipping researchers with the foundational knowledge required to effectively utilize this compound in their drug discovery programs.

## Structural Information and Physicochemical Properties

A thorough understanding of the structural and physicochemical properties of **4-Chloro-5,7-difluoroquinazoline** is fundamental to its application in synthetic and medicinal chemistry.

### Structural Identifiers

The definitive structural identifiers for **4-Chloro-5,7-difluoroquinazoline** are provided in the table below. These identifiers are crucial for unambiguous documentation and database searching.

Identifier	Value	Source
IUPAC Name	4-chloro-5,7-difluoroquinazoline	PubChem[3]
CAS Number	791602-75-0	PubChem[3]
Molecular Formula	C <sub>8</sub> H <sub>3</sub> ClF <sub>2</sub> N <sub>2</sub>	PubChem[3]
Molecular Weight	200.57 g/mol	PubChem[3]
Canonical SMILES	<chem>C1=C(C=C(C2=C1N=CN=C2C)F)F</chem>	PubChem[3]
InChI Key	GYHQPNLHJJSYSN-UHFFFAOYSA-N	PubChem[3]

## Physicochemical Data

The physicochemical properties of a compound influence its solubility, permeability, and overall suitability for drug development. While experimental data for **4-Chloro-5,7-difluoroquinazoline** is not extensively published, the following table includes computed properties that provide valuable insights.

Property	Value	Source
XLogP3	2.7	PubChem (Computed)[3]
Hydrogen Bond Donor Count	0	PubChem (Computed)[3]
Hydrogen Bond Acceptor Count	3	PubChem (Computed)[3]
Rotatable Bond Count	0	PubChem (Computed)[3]
Topological Polar Surface Area	25.8 Å <sup>2</sup>	PubChem (Computed)[3]

Note: The lipophilicity, indicated by the XLogP3 value, and the topological polar surface area are within the ranges typically considered favorable for oral bioavailability.

## Synthesis of 4-Chloro-5,7-difluoroquinazoline

The synthesis of 4-chloro-substituted quinazolines is a well-established process in organic chemistry. The most common and efficient method involves the chlorination of the corresponding quinazolin-4-one precursor. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride ( $\text{SOCl}_2$ ) or phosphorus oxychloride ( $\text{POCl}_3$ ).

### Proposed Synthetic Pathway

The synthesis of **4-Chloro-5,7-difluoroquinazoline** can be logically envisioned to start from the commercially available 5,7-difluoroquinazolin-4(3H)-one. The following diagram illustrates this key synthetic step.



Nucleophilic Attack



Loss of Leaving Group ( $\text{Cl}^-$ )



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## Sources

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